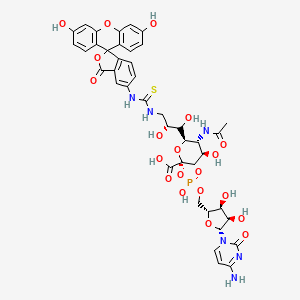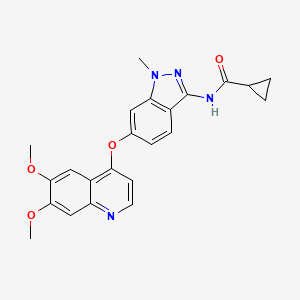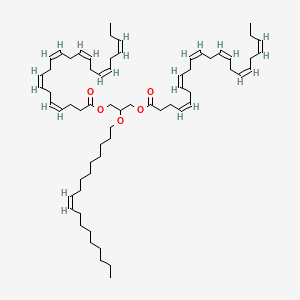
1,3-Didocosahexaenoyl-2-oleoyl Glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is a triacylglycerol compound that incorporates docosahexaenoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It has a molecular formula of C65H102O5 and a molecular weight of 963.50 . This compound is primarily used in biochemical and proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol typically involves the esterification of glycerol with docosahexaenoic acid and oleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Didocosahexaenoyl-2-oleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the transesterification reaction.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Docosahexaenoic acid, oleic acid, and glycerol.
Transesterification: Various esters and glycerol.
Applications De Recherche Scientifique
1,3-Didocosahexaenoyl-2-oleoyl Glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mécanisme D'action
The mechanism of action of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moieties are known to interact with various molecular targets, including G-protein coupled receptors and ion channels, modulating their activity and contributing to anti-inflammatory and cardioprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Didocosanoyl-2-oleoyl Glycerol: Incorporates docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: A phospholipid with docosahexaenoic acid at the sn-1 and sn-2 positions.
Uniqueness
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is unique due to its specific combination of docosahexaenoic acid and oleic acid, which imparts distinct biochemical properties. Its ability to modulate membrane fluidity and signaling pathways makes it particularly valuable in research focused on cellular functions and therapeutic applications .
Propriétés
Formule moléculaire |
C65H102O5 |
|---|---|
Poids moléculaire |
963.5 g/mol |
Nom IUPAC |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-61-63(68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)62-70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |
Clé InChI |
PFNUZQCUEWZJAW-ZAIXUJORSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
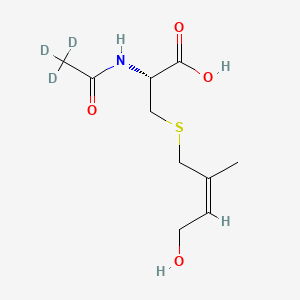
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
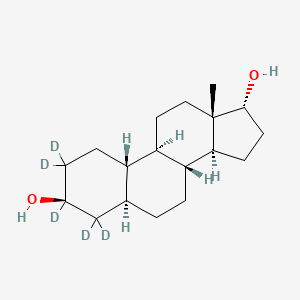
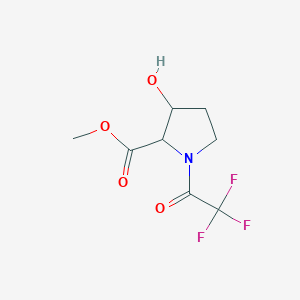
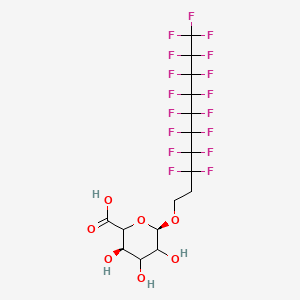
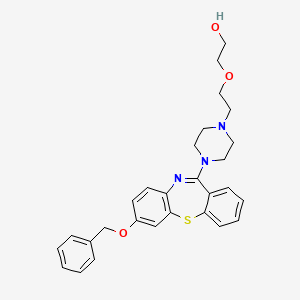
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
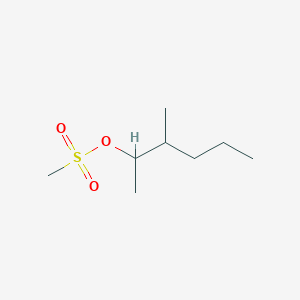
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
